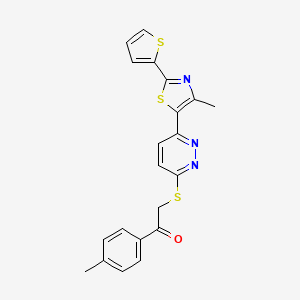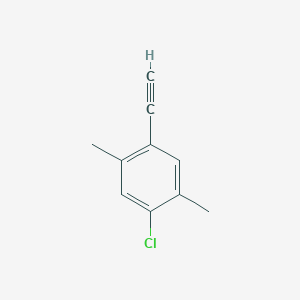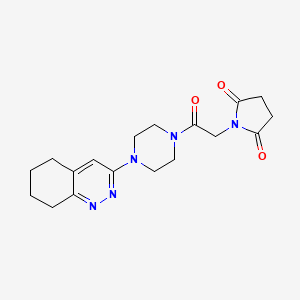
1-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to develop compounds for the treatment of human diseases . Piperazine is a six-membered ring containing two nitrogen atoms, and its derivatives have a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Piperazine derivatives can be synthesized through a multi-step procedure .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Piperazine contains two nitrogen atoms, which can bear different substituents .Chemical Reactions Analysis
Pyrrolidine and piperazine rings can undergo various chemical reactions depending on the substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and piperazine derivatives depend on their structure and substituents .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
The pyrrolidine ring has been employed to design bioactive molecules with kinase inhibitory activity. For instance, compounds derived from this scaffold have shown nanomolar activity against CK1γ and CK1ε, suggesting their potential as kinase inhibitors . Further modifications can be explored to enhance their selectivity and efficacy.
EZH2 Inhibition
Histone lysine methyltransferase EZH2 plays a crucial role in cancer aggressiveness and metastasis. Hexahydroisoquinolin derivatives containing the pyrrolidine ring have been identified as EZH2 inhibitors. Steric hindrance significantly influences their activity, making this scaffold promising for cancer therapy .
Metal Complexes
The pyrrolidine ring can coordinate with metal ions to form complexes. For example, the azo ligand derived from this scaffold has been used to synthesize Cu(II), Co(II), Ni(II), Zn(II), and Cd(II) complexes. These complexes exhibit interesting properties and may find applications in catalysis or materials science .
Plant Hormones
Indole derivatives, including those with a pyrrolidine moiety, play a role in plant biology. Indole-3-acetic acid (IAA), a plant hormone produced from tryptophan degradation, influences growth, development, and responses to environmental cues. While not directly related to the pyrrolidine ring, understanding indole derivatives contributes to our knowledge of plant physiology .
Chiral Ligands
Due to the stereogenicity of carbons in the pyrrolidine ring, it serves as an excellent scaffold for chiral ligands. These ligands can interact with enantioselective proteins, affecting drug binding modes. Medicinal chemists can explore different stereoisomers and spatial orientations to optimize drug candidates .
Proline Derivatives
Pyrrolidine-based proline derivatives are essential in peptide synthesis and asymmetric catalysis. Their unique properties, such as conformational rigidity and ability to stabilize transition states, make them valuable tools in organic chemistry research .
Wirkmechanismus
Biochemical Pathways
Inhibition of carbonic anhydrase isoenzymes can affect a variety of physiological processes, including fluid balance, respiration, and ph regulation .
Pharmacokinetics
The pyrrolidine ring is a common feature in many drugs and is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Inhibition of carbonic anhydrase isoenzymes can lead to a variety of effects depending on the specific isoenzyme and its role in the body .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the action of a compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c24-16-5-6-17(25)23(16)12-18(26)22-9-7-21(8-10-22)15-11-13-3-1-2-4-14(13)19-20-15/h11H,1-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQVUCAQOMZLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2728672.png)
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B2728673.png)

![Spiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B2728678.png)
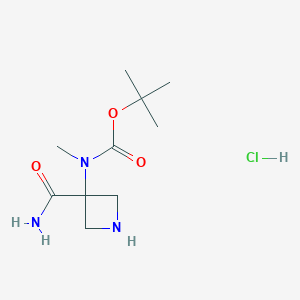
![N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2728682.png)

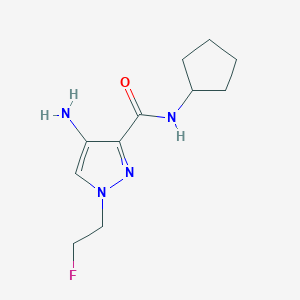
![2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride](/img/structure/B2728686.png)
![8-Chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2728688.png)
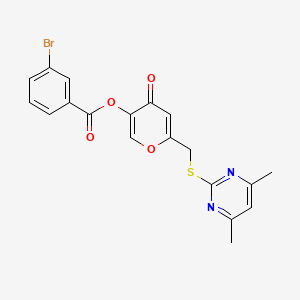
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2728691.png)
